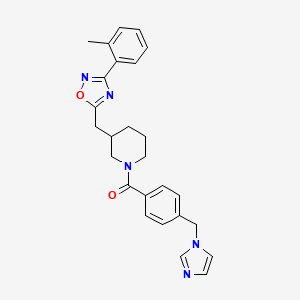

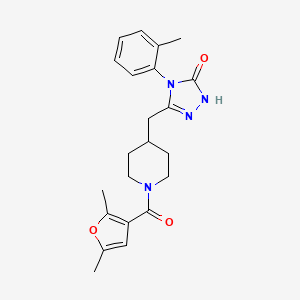

(4-((1H-imidazol-1-yl)méthyl)phényl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)méthyl)pipéridin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.

BenchChem offers high-quality (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antifongique contre Aspergillus fumigatus

Contexte : L’aspergillose pulmonaire (AP) est un spectre de maladies respiratoires causées par le champignon du genre Aspergillus. La gravité de l’AP varie, d’une aspergillose bronchopulmonaire allergique bénigne (ABPA) à une aspergillose invasive (AI) potentiellement mortelle. Les personnes immunodéprimées sont particulièrement sensibles à l’AP.

Application : La synthèse du composé implique une condensation de Claisen-Schmidt de la 4-(1H-imidazol-1-yl)benzaldéhyde avec la 4’-méthylacétophénone. Le nouveau composé résultant, (E)-3-[4-(1H-imidazol-1-yl)phényl]-1-(4-méthylphényl)prop-2-én-1-one, est prometteur comme agent antifongique contre Aspergillus fumigatus. Ses deux pharmacophores contribuent à son activité anti-aspergillus potentielle .

Polymères de coordination

Contexte : Les polymères de coordination sont des matériaux fascinants dotés d’applications diverses en catalyse, en détection et en administration de médicaments.

Application : Le composé peut servir de ligand dans les polymères de coordination. Par exemple, il forme deux polymères de coordination : {[Co(bipmo)(tbip)]·3H2O}n et {[Cd(bipmo)(tbip)]·3H2O}n (bipmo = bis(4-(1H-imidazol-1-yl)phényl)méthanone ; H2tbip = acide 5-tert-butylisophtalique). Ces polymères présentent des caractéristiques structurelles intéressantes et peuvent avoir des applications en science des matériaux .

Potentiel antioxydant

Contexte : Les antioxydants jouent un rôle crucial dans la protection des cellules contre les dommages oxydatifs.

Application : Des dérivés du composé, tels que la (Z)-3-(2-(5-(3-méthylbenzylidène)-4-oxo-2-phényl-4,5-dihydro-1H-imidazol-1-yl)éthyl)-2-phénylquinazolin-4(3H)-one, ont été synthétisés et évalués pour leur potentiel antioxydant. Ces composés présentent une activité de piégeage comparable à l’acide ascorbique, ce qui en fait des candidats intéressants pour des études plus approfondies .

Synthèse des imidazol-4-ones

Contexte : Les imidazol-4-ones sont des composés hétérocycliques polyvalents dotés d’applications diverses.

Application : Dans une condensation oxydative monotope, le composé subit une cyclisation pour produire des imidazol-4-ones trisubstituées. Ces composés, y compris les spiroimidazol-4-ones, sont obtenus avec de bons rendements. Leur accessibilité synthétique en fait des éléments précieux pour la chimie médicinale et d’autres applications .

Mécanisme D'action

Target of action

The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of action

The mode of action of imidazole derivatives can vary greatly depending on their specific structures and targets. For example, some imidazole derivatives act by inhibiting key enzymes in bacterial cell wall synthesis, while others might interact with receptors or ion channels in human cells .

Biochemical pathways

Again, the specific pathways affected by this compound would depend on its exact targets. Imidazole derivatives can potentially interact with a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Imidazole rings are often included in drug molecules to improve their pharmacokinetic properties, such as increasing their solubility or stability .

Result of action

The specific molecular and cellular effects of this compound would depend on its targets and mode of action. Given the broad range of activities associated with imidazole derivatives, it could potentially have a wide range of effects .

Action environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s solubility, stability, and ability to reach its targets .

Propriétés

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c1-19-5-2-3-7-23(19)25-28-24(33-29-25)15-21-6-4-13-31(17-21)26(32)22-10-8-20(9-11-22)16-30-14-12-27-18-30/h2-3,5,7-12,14,18,21H,4,6,13,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACZKHYXHPGEMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2547696.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2547702.png)

![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2547703.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2547704.png)

![N-(4-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2547707.png)